Sodium disulphite
Description
Contextualization of Sodium Disulphite in the Broader Chemistry of Sulfites
This compound, also known as sodium metabisulphite, is an inorganic salt with the chemical formula Na₂S₂O₅. nih.gov It is a key member of the sulfite (B76179) family, a group of chemicals characterized by the presence of the sulfite group (SO₃)²⁻. escd.org The term "sulfite" is often used as an umbrella term for various sulfur-containing compounds in the +4 oxidation state, including sulfur dioxide (SO₂), bisulfites (HSO₃⁻), and metabisulfites (S₂O₅²⁻). escd.orgnih.gov
In aqueous solutions, a complex equilibrium exists between these species, heavily dependent on the pH of the solution. nih.gov When this compound dissolves in water, it forms sodium cations (Na⁺) and disulphite anions (S₂O₅²⁻). oecd.org The disulphite anion then reacts with water to establish an equilibrium with bisulphite and sulfur dioxide. oecd.org This reactivity is fundamental to its applications, as the released sulfur dioxide often acts as the primary active agent.
The chemistry of sulfites is integral to various industrial processes. For instance, in the manufacturing of sodium sulfite, a solution of sodium carbonate reacts with sulfur dioxide, initially forming sodium bisulphite. nih.gov This solution is then treated with more sodium carbonate or sodium hydroxide (B78521) to produce sodium sulfite. nih.gov This highlights the close chemical relationship and interconversion between different sulfite species.
Historical Trajectories in the Chemical Understanding of Disulphites
The understanding of sulfur compounds has evolved over centuries. Early investigations into compounds like carbon disulfide, first prepared in 1796 by heating pyrite (B73398) with moist charcoal, laid the groundwork for understanding sulfur's diverse bonding capabilities. wikipedia.org The elemental composition of carbon disulfide was later determined in 1813. wikipedia.org
The study of disulfide bonds, particularly in the context of biochemistry, began to flourish in the mid-20th century. In the 1950s and 1960s, research on the renaturation of proteins like bovine pancreatic ribonuclease revealed the crucial role of disulfide bridges in protein structure and folding. nih.gov These studies demonstrated that the oxidation of thiol groups to form disulfide bonds was a key step in achieving the native conformation of proteins. nih.gov
While distinct from the disulphite anion, the study of disulfide linkages (R-S-S-R') provided critical insights into sulfur-sulfur bonding. wikipedia.org This knowledge contributed to a deeper understanding of the structural possibilities within inorganic sulfur chemistry, including the nature of the S-S bond in the disulphite anion. The development of analytical techniques has been paramount in elucidating the structures of these compounds.
Structural and Bonding Principles of the Disulphite Anion in Crystalline and Aqueous Phases
The disulphite anion (S₂O₅²⁻) possesses a unique structure characterized by a direct sulfur-sulfur bond. In the solid, crystalline state, this compound consists of sodium cations and disulphite anions. nih.gov The disulphite anion has a structure where two SO₃ groups are linked through a sulfur-sulfur bond.
In the aqueous phase, the behavior of the disulphite anion is more complex due to its interaction with water molecules. Upon dissolution, the disulphite anion can enter into an equilibrium with the bisulphite ion (HSO₃⁻). atamanchemicals.com This equilibrium is influenced by factors such as concentration and pH. The presence of water can also facilitate the formation of hydrogen bonds, which can influence the conformation and reactivity of the anion. researchgate.net
| Property | Value |
| Chemical Formula | Na₂S₂O₅ |
| Molar Mass | 190.11 g/mol nih.gov |
| Appearance | White crystalline or powder solid nih.gov |
| Odor | Slight sulfur odor nih.gov |
| Water Solubility | 470 g/L at 20°C oecd.org |
Structure
2D Structure
Properties
Molecular Formula |
Na2O5S2 |
|---|---|
Molecular Weight |
190.11 g/mol |
IUPAC Name |
disodium;sulfinato sulfite |
InChI |
InChI=1S/2Na.H2O5S2/c;;1-6(2)5-7(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |
InChI Key |
LDTLADDKFLAYJA-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)OS(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthesis and Industrial Production Methodologies of Sodium Disulphite
Advanced Synthetic Routes and Reaction Pathways
The synthesis of sodium disulphite is primarily centered around the reaction of sulfur dioxide with a sodium-containing alkali. The specific route and reaction conditions are critical in determining the final product's purity and physical form.
The predominant method for producing this compound involves the reaction of sulfur dioxide (SO₂) gas with an aqueous solution of a suitable sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). ineos.comwikipedia.org The process is not a single-step reaction but a sequential one, where precise control of the chemical environment is paramount.
Initially, the absorption of SO₂ into the alkaline solution forms sodium sulphite (Na₂SO₃). marketresearchintellect.comatamanchemicals.com
Reaction with Sodium Hydroxide: SO₂ + 2NaOH → Na₂SO₃ + H₂O marketresearchintellect.comfao.org Reaction with Sodium Carbonate: SO₂ + Na₂CO₃ → Na₂SO₃ + CO₂ marketresearchintellect.com
With the introduction of more SO₂, the sodium sulphite solution is converted to sodium bisulphite (NaHSO₃). marketresearchintellect.comatamanchemicals.com In some process variations, sodium bisulphite is the intended intermediate. atamanchemicals.com
Overall Reaction: Na₂SO₃ + H₂O + SO₂ → 2NaHSO₃ resource.org
The final product, this compound, is then crystallized from the sodium bisulphite solution. ineos.comatamanchemicals.com Under specific conditions, two molecules of sodium bisulphite effectively dehydrate to form one molecule of this compound. google.com
2NaHSO₃ ⇌ Na₂S₂O₅ + H₂O
Control over parameters such as pH and temperature is crucial. For instance, a pH range of approximately 4.0 to 5.5 is often maintained. atamanchemicals.comgoogle.com The reaction to form sodium bisulphite solution may be conducted at elevated temperatures (e.g., 50°C to 60°C) to prevent premature crystallization, with the solution then being cooled to induce the formation of this compound crystals. google.com
Table 1: Key Reaction Parameters in Wet Synthesis
| Parameter | Controlled Variable | Typical Value/Condition | Purpose |
| pH | Acidity of reaction liquor | 4.0 - 5.5 | Controls the equilibrium between sulphite, bisulphite, and disulphite species. atamanchemicals.comgoogle.com |
| Temperature | Reaction & Crystallization | Reaction: 50-60°C; Crystallization: <45°C | To manage solubility and control the point of crystallization. google.com |
| Reactant Feed | SO₂ gas, NaOH/Na₂CO₃ solution | Sequential or continuous | To form the intermediate (sodium sulphite/bisulphite) before crystallization. marketresearchintellect.comatamanchemicals.com |
Dry or semi-dry production routes offer an alternative to traditional wet-process synthesis. These methods typically involve the direct gas-solid reaction between gaseous sulfur dioxide and solid sodium carbonate or sodium bicarbonate. toptionchem.comniir.org This approach can be carried out in specialized reactors, such as fixed-bed or fluidized-bed systems. toptionchem.com
The reaction rate in these dry processes is influenced by temperature, gas composition, and the physical properties of the solid reactant. toptionchem.com Research has shown that the reactivity of sodium carbonate towards SO₂ can be significantly different depending on its preparation method, with "active" forms of sodium carbonate showing higher reactivity. toptionchem.com The presence of water vapor, even in small amounts, can act as a catalyst, significantly affecting the reaction rate. toptionchem.com
A key industrial implication of dry processing is the potential for reduced energy consumption, as the need for large-scale evaporation of water is eliminated. marketresearchintellect.com However, the process can be limited by the formation of a solid product layer (sodium sulphite/disulphite) on the surface of the reactant particles, which can impede further reaction by blocking pores and limiting gas diffusion. google.com
Direct Synthesis from Sulfur Dioxide and Sodium Hydroxide/Carbonate in Controlled Environments
Production through Inorganic By-Product Absorption and Environmental Co-Benefits
A significant source of sulfur dioxide for this compound production is industrial off-gas streams. researchgate.netnasa.gov Processes such as the smelting of sulphide ores and the combustion of fossil fuels in power stations release large quantities of SO₂, which can be captured and utilized. nasa.gov
This approach involves flue-gas desulfurization, where the SO₂-containing gas is passed through an absorption solution, commonly sodium carbonate or sodium hydroxide. atamanchemicals.comresearchgate.net This not only provides the raw material for this compound production but also serves as a critical environmental pollution control measure, preventing the release of acid rain-precursor gases into the atmosphere. nasa.govresearchgate.net The Wellman-Lord process is a notable regenerative flue gas desulfurization method that utilizes a sodium sulphite solution to absorb SO₂, which can then be processed to recover a concentrated stream of SO₂ for various uses, including the production of this compound. atamanchemicals.com
The use of by-product SO₂ offers substantial environmental co-benefits by turning a potential pollutant into a valuable chemical feedstock, reducing sulfur emissions, and lowering the production cost of this compound. nasa.gov
Crystallization Kinetics and Polymorphism in this compound Production
The crystallization of this compound from a saturated sodium bisulphite solution is a critical step that dictates the product's physical properties, such as crystal size and purity. The kinetics of this process—encompassing both crystal nucleation and growth—are influenced by several factors. researchgate.netnasa.gov
Key parameters controlling crystallization include:
Supersaturation: The driving force for both nucleation and growth. It is typically controlled by cooling the solution or by evaporation. google.comnasa.gov
Temperature: The solubility of this compound is temperature-dependent, making temperature control a primary method for inducing crystallization. atamanchemicals.comgoogle.com Separating the hot reaction step from a cooler crystallization step allows for better control over crystal growth. google.com
pH: The pH of the solution affects the equilibrium of sulfite (B76179) species and can influence crystal formation. google.com
Agitation/Mixing: Proper mixing within the crystallizer ensures uniform temperature and supersaturation, which is essential for consistent crystal growth. vurup.sk
Recent structural analysis has revealed that this compound crystals are typically non-merohedral twins. researchgate.netresearchgate.net The crystal structure consists of sodium cations (Na⁺) and disulphite anions (S₂O₅²⁻). atamanchemicals.com The disulphite anion itself features a direct sulfur-sulfur bond, with one sulfur atom bonded to three oxygen atoms and the other bonded to two. atamanchemicals.com Understanding this twinned crystal structure is crucial for studies on crystal growth and habit modification. researchgate.net While polymorphism (the existence of multiple crystal forms) is not extensively documented for Na₂S₂O₅, the presence of twinned domains is a significant crystallographic feature. researchgate.net
Purification Techniques and Attainment of High Purity this compound
Achieving high purity is essential for many applications of this compound. The primary impurities include sodium sulfate (B86663) (Na₂SO₄), which forms from the oxidation of sulfite species, and iron (Fe), which can be introduced from raw materials or equipment corrosion. atamanchemicals.comtoptionchem.com
Several techniques are employed to purify the final product:
Centrifugation and Washing: After crystallization, the crystal slurry is centrifuged to separate the solid product from the mother liquor. The crystals are then washed to remove residual mother liquor and surface impurities. niir.orgzhengyangchem.cn
Drying: The washed crystals are dried under controlled conditions, often using steam-heated or air dryers, to remove residual moisture. marketresearchintellect.comniir.org Rapid drying is important to prevent oxidation. iarc.fr
Recrystallization: For higher purity grades, a recrystallization process can be performed. This involves dissolving the crystals in a solvent (typically water) and then re-crystallizing them under controlled conditions, leaving impurities behind in the solution. sciencemadness.org
Impurity-Specific Removal: In some processes, a purge stream from the mother liquor is treated to remove accumulated impurities. For example, to remove sodium sulfate, a purge stream can be treated with additional SO₂. This converts the more soluble sodium sulfite to sodium bisulfite, which reduces the solubility of sodium sulfate, allowing it to be crystallized and removed. google.com
Advanced purification techniques and the use of high-purity raw materials, such as SO₂ produced from a reaction of sulfur and pure oxygen, can lead to exceptionally pure this compound with minimal impurities. ineos.com The quality of the final product is often assessed by assaying the Na₂S₂O₅ content via titration and testing for specific impurities like iron, lead, and thiosulfate (B1220275). fao.org
Table 2: Common Impurities and Purification Methods
| Impurity | Source | Purification/Control Method |
| Sodium Sulfate (Na₂SO₄) | Oxidation of sulfite/disulphite by air. atamanchemicals.comtoptionchem.com | Controlled drying, limiting air exposure, recrystallization, selective crystallization from purge streams. iarc.frgoogle.com |
| Iron (Fe) | Raw materials (e.g., soda ash), corrosion of steel equipment. toptionchem.com | Use of high-purity raw materials, use of corrosion-resistant equipment, filtration. ineos.comtoptionchem.com |
| Sodium Chloride (NaCl) | Impurity in raw sodium carbonate/hydroxide. toptionchem.com | Use of purified raw materials, recrystallization. toptionchem.com |
| Sodium Thiosulfate (Na₂S₂O₃) | Side reactions during synthesis. toptionchem.com | Controlled reaction conditions, acidification and testing for clarity. fao.orgtoptionchem.com |
Chemical Reactivity and Mechanistic Pathways of Sodium Disulphite
Aqueous Phase Speciation and Equilibrium Chemistry of Sulfur(IV) Species
When sodium disulphite (Na₂S₂O₅) dissolves in water, it does not remain as the disulphite ion (S₂O₅²⁻). Instead, it undergoes hydrolysis to form bisulphite (HSO₃⁻) ions. europa.euwikipedia.org This initial reaction is just the beginning of a complex, pH-dependent equilibrium involving several sulfur(IV) species.
pH-Dependent Interconversion between Disulphite, Bisulphite, and Sulphite Ions
The speciation of sulfur(IV) in aqueous solutions is intricately linked to the pH of the system. scispace.comanu.edu.au In solution, a dynamic equilibrium exists between sulfur dioxide (SO₂), sulfurous acid (H₂SO₃), bisulphite ion (HSO₃⁻), and sulphite ion (SO₃²⁻). anu.edu.auinchem.org
The key equilibria and their approximate pKa values are:
SO₂ (aq) + H₂O ⇌ H₂SO₃
H₂SO₃ ⇌ H⁺ + HSO₃⁻ (pKa1 ≈ 1.8)
HSO₃⁻ ⇌ H⁺ + SO₃²⁻ (pKa2 ≈ 7.2)
At a low pH, the equilibrium favors sulfurous acid. scispace.com As the pH increases to intermediate levels, the bisulphite ion becomes the predominant species. scispace.comanu.edu.au At a neutral pH of around 7, there is a mixture of approximately 50% sulphite and 50% bisulphite. europa.eu At a high pH, the equilibrium shifts towards the formation of sulphite ions. scispace.comanu.edu.au
The interconversion between these species is crucial for understanding the reactivity of this compound in various applications. The distribution of these ions as a function of pH is a critical factor in processes ranging from food preservation to flue gas desulfurization. researchgate.net
Hydrolysis Mechanisms of the Disulphite Anion
The disulphite ion (S₂O₅²⁻) itself is formed from the dehydration of bisulphite ions, a reaction that is favored in more concentrated solutions. europa.euwikipedia.org The reaction is reversible:
2 HSO₃⁻ ⇌ S₂O₅²⁻ + H₂O
Upon dissolution in water, this compound rapidly hydrolyzes to form sodium bisulphite (NaHSO₃). mdpi.com This hydrolysis is a nucleophilic substitution reaction where water attacks the sulfur-sulfur bond of the disulphite ion. viu.caallen.in The mechanism involves the breaking of the S-S bond, leading to the formation of two bisulphite ions. wikipedia.org Further protonation or deprotonation of the resulting bisulphite ion is then governed by the pH-dependent equilibria described above. Recent studies have also identified and quantified protonated disulphite in aqueous solutions. rsc.org
Oxidation-Reduction Chemistry of this compound
This compound, through its equilibrium species, is a well-established reducing agent. patsnap.comorganic-chemistry.org Its ability to donate electrons is central to many of its industrial applications. wikipedia.org The oxidation-reduction chemistry involves complex electron transfer pathways.
Mechanistic Studies of Electron Transfer Pathways in Reducing Agents
The primary mechanism of this compound as a reducing agent involves the donation of electrons from the sulfur(IV) species (predominantly bisulphite and sulphite) to an oxidizing agent. patsnap.com This process can occur through either inner-sphere or outer-sphere electron transfer mechanisms, depending on the specific oxidant and reaction conditions. sapub.org In many reactions, the sulfur-centered radical, SO₃⁻, has been implicated as a key intermediate. nih.gov The formation of this radical can initiate chain reactions, particularly in autoxidation processes. researchgate.net
Oxidation to Sulfate (B86663) Species
A common fate of sulfur(IV) species in the presence of an oxidizing agent is their conversion to sulfate (SO₄²⁻). europa.eupatsnap.com This oxidation is a key process in atmospheric chemistry, contributing to the formation of acid rain, and in various industrial applications. acs.orgcopernicus.org The oxidation can be initiated by various oxidants, including oxygen, hydrogen peroxide, and ozone. acs.orgrsc.org
The mechanism of oxidation, for instance by peroxymonosulfate, can proceed through different pathways, some of which form the intermediate pyrosulfate ion (S₂O₇²⁻), which then hydrolyzes to sulfate. acs.org The oxidation of bisulphite by oxygen can be catalyzed by transition metal ions. researchgate.net Theoretical studies on the oxidation of bisulphite by ozone suggest that this reaction can be a significant pathway for atmospheric sulfate formation. rsc.org
Dechlorination Reaction Mechanisms in Aqueous Systems
This compound is widely used for the dechlorination of water, effectively neutralizing residual chlorine. patsnap.comrsc.orgmarichem-marigases.comtestbook.com When this compound is dissolved in water, it forms sodium bisulphite, which then reacts with hypochlorous acid (the primary form of free chlorine in acidic to neutral water) in a redox reaction. processinstruments.net
Na₂S₂O₅ + 2 HOCl + H₂O → 2 H₂SO₄ + 2 HCl
In practice, the reaction is more complex and involves the reduction of chlorine to chloride ions (Cl⁻) and the oxidation of bisulphite to sulfate. patsnap.com The reaction is rapid and effective, making it a common choice for removing chlorine from wastewater and in processes where chlorine can be detrimental, such as in reverse osmosis systems. syndel.comepa.gov
Interactive Data Table: pH-Dependent Speciation of Sulfur(IV)
| pH | Predominant Sulfur(IV) Species | Approximate Percentage |
| < 1.8 | Sulfurous Acid (H₂SO₃) | > 50% |
| 1.8 - 7.2 | Bisulphite (HSO₃⁻) | Varies |
| 7.0 | Bisulphite (HSO₃⁻) / Sulphite (SO₃²⁻) | ~50% / ~50% |
| > 7.2 | Sulphite (SO₃²⁻) | > 50% |
Reduction of Chromium(VI) to Chromium(III) in Aqueous Solutions
This compound is an effective reducing agent for the conversion of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)) in aqueous environments. wrc.org.zaspmi.ru This reaction is of significant environmental importance, as Cr(VI) is recognized for its toxicity and carcinogenicity. wrc.org.zascirp.org The reduction process is highly dependent on the pH of the solution.
The reaction rate shows a strong correlation with pH, decreasing as the pH increases from 2.0 to 5.0. wrc.org.zaresearchgate.net For instance, to achieve complete reduction of a 5.0 x 10⁻⁴ mol·dm⁻³ Cr(VI) solution, a sulphite concentration at least five times that of the initial Cr(VI) concentration is necessary within this pH range. wrc.org.za At a pH greater than 6, significantly larger concentrations of sulphite and extended reaction times are required for effective reduction. wrc.org.za For example, at an initial pH of 7.0 and a sulphite to Cr(VI) ratio of 15, it took 7.4 hours to achieve a 50% reduction. wrc.org.za
The general chemical equation for the reduction of dichromate by sulphite is: H₂Cr₂O₇ + 3Na₂SO₃ + 3H₂SO₄ → Cr₂(SO₄)₃ + 3Na₂SO₄ + 4H₂O spmi.ru
The thermodynamic feasibility of this reaction is indicated by a negative Gibbs free energy change. For the reaction with sodium metabisulphite, the change in Gibbs free energy (ΔG°) is -613.96 kJ/mol, signifying a spontaneous process. spmi.ru
Table 1: Effect of Initial pH on the Time Required for Cr(VI) Reduction
| Initial pH | Time for 50% Reduction (t₀.₅) | Time for 95% Reduction (t₀.₉₅) |
|---|---|---|
| 2.0 | Logarithmically increases with pH | Logarithmically increases with pH |
| 5.0 | Logarithmically increases with pH | Logarithmically increases with pH |
| 7.0 | 7.4 hours | 15.3 hours |
Data derived from studies on Cr(VI) reduction by sulphite. wrc.org.za
Oxygen Scavenging Mechanisms in Boiler Water Treatment
In boiler water treatment, this compound functions as an oxygen scavenger to mitigate corrosion. watertechonline.comtidjma.tntidjma.tn Dissolved oxygen in boiler water is a primary cause of corrosion, leading to the formation of iron oxide (rust). watertechonline.com Sodium sulphite, which is formed from this compound in water, reacts with dissolved oxygen to produce sodium sulphate, a more stable compound. watertechonline.comtiwater.info
The fundamental reaction is: 2Na₂SO₃ + O₂ → 2Na₂SO₄ watertechonline.com
The efficiency of this reaction is influenced by several factors, including water temperature, pH, and the presence of catalysts. scrantonassociates.com The reaction proceeds slowly at lower temperatures. watertechonline.com To enhance the reaction rate, catalysts such as cobalt salts are sometimes employed. watertechonline.com The use of sodium sulphite is particularly common in low-pressure boilers due to its cost-effectiveness. watertechonline.com However, it does increase the total dissolved solids in the boiler water, which can be a consideration in high-pressure systems. scrantonassociates.com
The addition of sodium bisulphite can lead to an increase in the salinity of the treated water. tiwater.info For water with an oxygen concentration of 8 mg/l, treatment can increase its salinity by approximately 60 mg/l. tiwater.info
Reactions with Oxidizing Agents: Halogens and Transition Metals
This compound is a mild reducing agent capable of reacting with various oxidizing agents, including halogens and certain transition metal compounds. atamanchemicals.comorganic-chemistry.org It can be used to decompose excess oxidizing agents like bromine, iodine, chromium trioxide, and potassium permanganate (B83412). atamanchemicals.com
The reaction with halogens, such as chlorine, is utilized in dechlorination processes in water treatment. atamanchemicals.com For instance, sodium bisulphite reacts with hypochlorous acid as follows: 2NaHSO₃ + 2HOCl → H₂SO₄ + 2HCl + Na₂SO₄ atamanchemicals.com
All halogens react with sodium to form sodium halides. libretexts.org
In the context of transition metals, this compound can participate in various reactions. For example, it is used as a reductant in the presence of an iron(II) chloride catalyst for the synthesis of N-arylsulfonamides from nitroarenes. organic-chemistry.org There is also evidence of reactions with copper, where in certain electrochemical systems, sulphur from nickel disulphide can react with a copper current collector to form copper sulphide (Cu₂S). rsc.org
Adduct Formation and Dissociation Reactions
Nucleophilic Addition to Carbonyl Compounds: Bisulphite Adducts
Sodium bisulphite readily undergoes nucleophilic addition to the carbonyl group of most aldehydes and unhindered ketones, forming crystalline bisulphite adducts. youtube.comslideshare.netorganicmystery.com This reaction is reversible. youtube.comdoubtnut.com
The actual nucleophile in this reaction is the sulphite ion (SO₃²⁻), which is a more potent nucleophile than the bisulphite ion (HSO₃⁻). youtube.com The attack occurs through the sulphur atom, not the oxygen, due to sulphur's lower electronegativity and higher polarizability, resulting in the formation of a carbon-sulphur bond. youtube.comslideshare.netquora.com
The reaction is sensitive to steric hindrance. organicmystery.comdoubtnut.com Consequently, it proceeds well with aldehydes and methyl ketones but is less favorable for more sterically crowded ketones. organicmystery.com The reversibility of this reaction allows for the regeneration of the original carbonyl compound upon treatment with either an acid or a base. youtube.comdoubtnut.com
Kinetics and Equilibria of Adduct Formation
The formation of bisulphite adducts with carbonyl compounds is an equilibrium process. The kinetics and thermodynamics of this reaction have been studied for various aldehydes. researchgate.netosti.gov The rate of adduct formation is dependent on the pH of the solution. caltech.edu
Studies on the addition of bisulphite to benzaldehyde (B42025) have shown that between a pH of 1 and 3, the rate-determining steps involve the addition of both bisulphite (HSO₃⁻) and sulphite (SO₃²⁻) ions to the carbonyl carbon. caltech.edu The sulphite ion is a significantly more effective nucleophile, with rate constants for its addition being four to five orders of magnitude higher than those for bisulphite. caltech.edu
The stability of the resulting adducts is also a key factor. A correlation has been observed between the stability constants of bisulphite adducts and the hydration constants of the corresponding carbonyl compounds. caltech.edu
Table 2: Nucleophilic Species in Bisulphite Adduct Formation
| Nucleophile | Relative Nucleophilicity | Role in Reaction |
|---|---|---|
| SO₃²⁻ (Sulphite) | High | Primary attacking species |
| HSO₃⁻ (Bisulphite) | Low | Contributes to the reaction at lower pH |
Based on kinetic studies of bisulphite-aldehyde adduct formation. youtube.comcaltech.edu
Chemical Modification of Nucleic Acids via Uracil-Bisulphite Adducts
Bisulphite treatment is a cornerstone technique for analyzing DNA methylation, a crucial epigenetic modification. oup.comresearchgate.netnih.gov The process relies on the selective deamination of cytosine to uracil (B121893), while 5-methylcytosine (B146107) remains largely unreactive. researchgate.netnih.govresearchgate.net
The mechanism involves three main steps:
Ssulphonation: A nucleophilic addition of the bisulphite ion to the C-6 position of the cytosine ring. researchgate.netnih.gov
Hydrolytic Deamination: The resulting cytosine-bisulphite derivative undergoes rapid deamination to form a 5,6-dihydrouracil-6-sulphonate intermediate. researchgate.netnih.gov
Alkali Desulphonation: Treatment with an alkaline solution removes the sulphonate group, regenerating the double bond and yielding uracil. researchgate.netnih.gov
The initial adduct formed with uracil is sodium 5,6-dihydrouracil-6-sulphonate. oup.com The desulphonation of the uracil-bisulphite adduct to form uracil is the final step in the conversion process. nih.gov Kinetic studies have been conducted on this desulphonation step. nih.gov The entire process allows for the differentiation between methylated and unmethylated cytosines in a DNA sequence. nih.gov
Reactivity with Disulfide Bonds
This compound, in aqueous solution, acts as a source of bisulphite and sulphite ions, which are effective reagents for the cleavage of disulphide bonds (S-S). This reaction, known as sulfitolysis, is a key process in protein chemistry and various industrial applications.
The cleavage of a disulphide bond by sulphite is a nucleophilic substitution reaction. The sulphite ion (SO₃²⁻) acts as the nucleophile, attacking one of the sulphur atoms of the disulphide bridge. This heterolytic cleavage breaks the S-S bond, resulting in the formation of one thiol (or sulfhydryl group, -SH) and one S-sulphonate group (-S-SO₃⁻). mblwhoilibrary.org
This process is a type of thiol-disulphide exchange reaction. wikipedia.org Sulfitolysis is one of the primary methods used in vitro to cleave the disulphide bonds in proteins, which helps in protein unfolding and analysis of its structure. mblwhoilibrary.org The resulting S-sulphonated proteins are often more stable than the corresponding proteins with free thiol groups, which can be prone to re-oxidation.
The rate of disulphide bond cleavage by sulphite is significantly influenced by environmental factors, most notably pH. The kinetics of the reaction generally follow a pseudo-first-order model when the reducing agent is in large excess.
Table 1: Effect of pH on Disulphide Reduction Rate (Conceptual) This table illustrates the general principle of pH influence on the rate of disulfide bond reduction by nucleophiles like thiols or sulfites, as described in the literature. Specific rate constants for this compound would require targeted experimental data.
| pH | Relative Reaction Rate | Predominant Species | Rationale |
| < 7 | Low | H₂SO₃ / HSO₃⁻ | Lower concentration of the more potent sulphite (SO₃²⁻) nucleophile. |
| 7 - 9 | Moderate to High | HSO₃⁻ / SO₃²⁻ | Increasing concentration of the sulphite nucleophile enhances the reaction rate. |
| > 9 | High | SO₃²⁻ | Higher nucleophile concentration and potential protein structural changes. |
Disulphide bonds are crucial for the tertiary and quaternary structure of many proteins, acting as covalent cross-links. They can be classified as:
Intra-chain: Formed between two cysteine residues within the same polypeptide chain, creating loops. uniprot.org
Inter-chain: Formed between cysteine residues on two different polypeptide chains, linking them together. uniprot.org
Studies on various proteins have shown that inter-chain and intra-chain disulphide bonds can exhibit different susceptibilities to reductive cleavage by sulphite. In the protein fibronectin, the two subunits are linked by a pair of inter-chain disulphide bridges. These inter-chain bonds were found to be more susceptible to reductive cleavage than the numerous intra-chain bonds within the protein. nih.gov A similar principle applies to gluten proteins, where sodium bisulphite is used to break disulphide bonds, affecting the protein's properties. cdnsciencepub.com
The differential reactivity is often attributed to the greater steric accessibility of inter-chain bonds compared to intra-chain bonds, which may be buried within the folded structure of the protein domain, making them less accessible to the sulphite reagent. sigmaaldrich.com Cleavage of these bonds leads to the unfolding of proteins and alteration of their biological activity. mblwhoilibrary.org For example, in the assembly of the Herpes Simplex Virus 1 portal ring protein (UL6), disulphide bonds are essential for stability. Treatment with reducing agents followed by sodium bisulphite (to block free sulfhydryl groups) resulted in the disassembly of the portal rings, demonstrating the structural importance of these bonds. nih.gov
Influence of pH and Other Environmental Factors on Disulphide Cleavage Kinetics
Thermal Decomposition Pathways and Products
This compound (also known as sodium metabisulphite) is a stable solid under normal storage conditions but decomposes upon heating. basf.comredox.com The thermal decomposition process involves the release of sulphur dioxide and the ultimate formation of sodium sulphate. annexpublishers.com
The decomposition temperature is reported to be around 150 °C (302 °F). basf.comahperformance.com Heating the compound above this temperature leads to the breakdown of the disulphite ion (S₂O₅²⁻).
The decomposition reaction can be summarized as follows: Na₂S₂O₅(s) → Na₂SO₃(s) + SO₂(g) Upon further heating at high temperatures, the resulting sodium sulphite can oxidize to sodium sulphate (Na₂SO₄), especially if oxygen is present. annexpublishers.com The final decomposition products are therefore sodium sulphate and toxic fumes of sulphur dioxide. annexpublishers.com
Table 2: Thermal Decomposition Data for this compound
| Property | Value | Source(s) |
| Decomposition Temperature | 150 °C | basf.com, ahperformance.com |
| Decomposition Products | Sulphur dioxide (SO₂), Sodium sulphite (Na₂SO₃), ultimately Sodium sulphate (Na₂SO₄) | annexpublishers.com, |
This compound reacts with acids to release sulphur dioxide (SO₂) gas. redox.comatamanchemicals.com This reaction is a key characteristic of the compound. When this compound is dissolved in water, it establishes an equilibrium with sodium bisulphite (NaHSO₃). atamanchemicals.com
Na₂S₂O₅ + H₂O ⇌ 2 NaHSO₃
The bisulphite ion (HSO₃⁻) is the conjugate base of sulfurous acid (H₂SO₃). In the presence of a stronger acid, such as hydrochloric acid or even the acid in gastric juices, the equilibrium is driven to form sulfurous acid, which is unstable and readily decomposes into water and sulphur dioxide gas. basf.combasf.comnih.gov
The reaction with acid can be written as: Na₂S₂O₅(s) + 2 HCl(aq) → 2 NaCl(aq) + H₂O(l) + 2 SO₂(g)
The release of SO₂ is rapid and is the basis for its use in applications requiring the generation of this gas. redox.com The vapour pressure of an aqueous solution of this compound is composed of the partial pressures of both water and sulphur dioxide. ahperformance.combasf.com This dynamic release of SO₂ is also responsible for the characteristic faint sulfur dioxide odour of the solid compound, especially in the presence of moisture from the air, which can slowly cause the release of the gas. atamanchemicals.com
Crystallographic Investigations and Structural Chemistry
Crystallographic Studies on Disulphide-Containing Systems in Biological Contexts
While chemically distinct from inorganic disulphites, disulphide bonds (covalent S-S links between two cysteine residues) are fundamental to the structure and function of many proteins. Crystallographic techniques are essential for studying these bonds. The formation and cleavage of disulphide bonds are often mediated by thiol-disulfide exchange reactions. iucr.org These bonds are critical for the stability of proteins, particularly those secreted into the oxidizing extracellular environment. iucr.org X-ray crystallography, alongside methods like Nuclear Magnetic Resonance (NMR), allows for the high-resolution observation of disulphide bond formation and their role in protein architecture. nih.gov
Disulphide bonds are crucial for stabilizing the tertiary and quaternary structures of proteins. chembk.commaterialsproject.org They act as covalent cross-links that enhance a protein's structural rigidity and thermal stability. nih.gov The number of disulphide bonds often correlates directly with the stability of a protein's conformation. chembk.com
Crystallographic studies reveal that these bonds are not static; they can be involved in dynamic conformational changes. chembk.com "Allosteric" disulphide bonds are a specific class of functional bonds whose formation or cleavage induces a conformational transition in the protein, thereby regulating its biological activity, such as enzyme catalysis or ligand binding. chembk.com Researchers have used X-ray structure data from the Protein Data Bank to identify "labile" disulphides—bonds that are present in some structures of a protein but not others. chembk.com These labile bonds are often under high torsional strain, which may predispose them to cleavage and allosteric regulation. chembk.com This structural stress is a key factor that can be analyzed through crystallographic data to understand how disulphide bonds contribute to both stability and functional conformational dynamics. scispace.com
A significant challenge in X-ray crystallography is radiation damage, where the intense X-ray beams used for diffraction can generate free radicals, leading to the degradation of the protein crystal and compromising data quality. atamanchemicals.com This damage includes primary damage from the initial X-ray absorption and secondary damage from the subsequent reactions of free radicals. atamanchemicals.com Disulphide bonds are particularly susceptible to cleavage from such radiation. libretexts.org
To counteract this, various mitigation strategies have been developed. One common approach is the use of radical scavengers, which are small molecules added to the crystallization solution to react with and neutralize harmful radiolytic products like hydrated electrons and hydroxyl radicals. nih.govatamanchemicals.com Compounds such as ascorbate, sodium nitrate (B79036), and cysteine have been evaluated for their ability to protect protein crystals. atamanchemicals.comnih.gov However, studies have shown varied effectiveness. While some scavengers are effective in solution, their utility in the dense environment of a crystal can be limited, with some compounds even acting as sensitizers that increase damage. nih.govresearchgate.net For instance, at cryogenic temperatures (100 K), most small-molecule scavengers tested showed no protective effect against global radiation damage. researchgate.net At room temperature, only sodium nitrate showed a minor beneficial effect in some cases. nih.govresearchgate.net This highlights the complexity of mitigating radiation damage and the need for rational evaluation of potential scavengers. nih.gov
Disulphide Bond Stability and Conformational Changes in Proteins
Crystallographic Evolution of Sodium within Electrochemical Materials
The study of sodium's crystallographic behavior is critical in the development of electrochemical materials, particularly for sodium-ion batteries (SIBs). In situ and operando X-ray diffraction techniques are indispensable for tracking the atomic-scale changes within electrode materials as the battery charges and discharges. wikipedia.org These studies reveal how the insertion and extraction of sodium ions can induce significant, and often detrimental, changes to the crystal structure of the electrode. wikipedia.org
For example, in layered sodium transition metal oxides like P2-type Na₂/₃Fe₁/₂Mn₁/₂O₂, synchrotron X-ray diffraction has been used to monitor the evolution of phase composition, lattice parameters, and sodium content during cycling. As sodium is extracted (during charging), the interlayer distance can increase, sometimes leading to phase transitions, such as the P2 to "Z" or OP4 phase transition, which can be unfavorable and lead to capacity fade. Understanding these structural evolutions allows researchers to "see" how sodium behaves within the electrode, providing a basis for rationally designing better materials by tuning compositions (e.g., the Fe:Mn ratio) to stabilize the desired crystal phases and improve cycling performance. wikipedia.org The ultimate goal is to manipulate the insertion/extraction process to maintain structural integrity and enhance battery life and efficiency. wikipedia.org
Hydration Studies of Crystalline Structures and Solvent Interactions
Hydration studies are fundamental to understanding the structure and stability of crystalline materials, as water molecules can be integral components of the crystal lattice. X-ray crystallography is a primary tool for visualizing the precise locations of water molecules and analyzing their interactions with the host molecule and with each other. The formation of hydrates is driven by the ability of water to satisfy potential intermolecular interactions, such as hydrogen bonds, and to fill void spaces for more efficient crystal packing.
The study of sodium-containing hydrates, such as sodium 1,12-dodecylene disulfate hydrate (B1144303) and various sodium chloride hydrates, reveals how sodium ions are coordinated by water molecules and other polar groups, forming layers or channels within the crystal. This detailed structural information helps explain the stability and properties of these hydrated crystalline forms.
Environmental Chemistry and Remediation Applications
Environmental Fate and Transport Mechanisms
The behavior of sodium disulfite in the environment is governed by its chemical properties, primarily its interaction with water and its subsequent degradation pathways.
Sodium disulfite is characterized by its high solubility in water, a key factor influencing its environmental transport. oecd.orgcamachem.com This property means that if released, it is most likely to be transported into the water compartment of the environment. oecd.org The solubility increases with temperature, as detailed in the table below. wikipedia.orgnih.gov
Solubility of Sodium Disulfite in Water
| Temperature (°C) | Solubility ( g/100 mL) |
|---|---|
| 0 | 45.1 wikipedia.org |
| 20 | 65.3 wikipedia.org |
| 25 | 66.7 carlroth.com |
| 100 | 81.7 wikipedia.org |
This table presents the solubility of sodium disulfite at various temperatures, indicating its high propensity to dissolve in aqueous environments.
Due to its high water solubility and only slight absorption to soil, sodium disulfite has a significant potential for leaching into groundwater systems if spilled or improperly disposed of. oecd.orgineos.com Its mobility in soil is considered limited, but its primary transport mechanism is through dissolution in water. ineos.com
When sodium disulfite dissolves in water, it hydrolyzes to form sodium bisulfite (NaHSO₃). dupont.com This process establishes a complex chemical equilibrium in the water that also involves sulfurous acid and sulfur dioxide, with the dominant species depending on the pH of the system. oecd.orgnih.gov
Na₂S₂O₅ + H₂O → 2NaHSO₃ dupont.com
The primary degradation pathway for bisulfite in natural water systems is oxidation. In the presence of air and moisture, it is slowly oxidized to sodium sulfate (B86663) (Na₂SO₄). nih.govnih.gov This reaction with dissolved oxygen classifies sodium disulfite as an effective oxygen scavenger, a property utilized in various water treatment processes. camachem.comgoogle.com
This degradation process creates a significant oxygen demand in the aquatic environment. ineos.com High concentrations of sodium disulfite can lead to an elevated chemical oxygen demand (COD), which has been measured at 168 mg/g. ineos.comchemistryconnection.com The compound also undergoes rapid biological decomposition. ineos.com Photodegradation is not considered a relevant pathway, as the compound ionizes quickly in water. oecd.org
Aqueous Solubility and Potential for Groundwater Leaching
Advanced Water and Wastewater Treatment Processes
Sodium disulfite is a critical chemical in several modern water and wastewater treatment applications due to its efficacy as a reducing agent.
Sodium disulfite is widely used as a dechlorinating agent to remove residual chlorine from municipal and industrial water and wastewater effluents. waterandwastewater.comgetwsu.comtidjma.tn This step is crucial because residual chlorine is toxic to aquatic organisms and its discharge is often limited by regulatory agencies. waterandwastewater.com The process involves adding sodium disulfite to the water, where it reacts with and neutralizes free chlorine (often in the form of hypochlorous acid, HOCl) and chloramines, converting them into non-toxic chloride ions. dupont.combyo.com
The key reactions are:
Hydrolysis: Na₂S₂O₅ + H₂O → 2NaHSO₃ (Sodium bisulfite is formed) dupont.comrxchemicals.com
Reduction of Chlorine: 2NaHSO₃ + 2HOCl → H₂SO₄ + 2HCl + Na₂SO₄ (Chlorine is reduced to chloride) dupont.com
In practice, approximately 3.0 mg of sodium metabisulfite (B1197395) is used to remove 1.0 mg of free chlorine to ensure the reaction goes to completion. dupont.com Application methods in treatment plants include direct addition to the water source, batch treatment in tanks, or continuous injection into the water flow. tidjma.tn
A significant application of sodium disulfite in industrial wastewater treatment is the reduction of heavy metal contaminants, most notably hexavalent chromium (Cr(VI)). ruisterchem.comtoptionchem.com Wastewater from industries like electroplating often contains toxic and soluble Cr(VI). toptionchem.com Sodium disulfite acts as a reducing agent to convert Cr(VI) to the less toxic and less soluble trivalent chromium (Cr(III)), which can then be precipitated out of the solution. ruisterchem.comglobecore.comca.gov
The treatment process typically involves several steps:
| Step | Action | pH Range | Purpose |
|---|---|---|---|
| 1 | pH Adjustment | 2-3 | Creates acidic conditions required for the reduction reaction. toptionchem.com |
| 2 | Addition of Sodium Disulfite | 2-3 | Reduces hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). toptionchem.com |
| 3 | pH Adjustment | 8-9 | Raises the pH to cause the precipitation of trivalent chromium as chromium hydroxide (B78521) (Cr(OH)₃). toptionchem.com |
| 4 | Separation | N/A | The precipitated solid sludge is separated from the treated water. toptionchem.com |
This table outlines the multi-stage process for removing hexavalent chromium from wastewater using sodium disulfite.
It is important to note that sodium disulfite itself does not directly precipitate the heavy metals; it facilitates their removal by changing their oxidation state. toptionchem.com The compound has also been used as a leaching agent in soil remediation to mobilize heavy metals like lead (Pb) and zinc (Zn) for subsequent removal. scirp.org
Sodium disulfite plays an indirect but vital role in the remediation of soil and groundwater contaminated with chlorinated hydrocarbons, such as tetrachloroethene (PCE) and trichloroethene (TCE). tidjma.tntidjma.tn Its function in this context is to act as an oxygen scavenger. google.com By removing dissolved oxygen from the subsurface, it helps create the anaerobic conditions necessary for other remedial processes to occur. google.comfrtr.gov
These processes include enhanced anaerobic bioremediation, where naturally occurring microorganisms break down chlorinated solvents, and in-situ chemical reduction using materials like zero-valent iron (ZVI). google.comutulsa.edu Reductive dechlorination, the primary mechanism for breaking down these contaminants, can only happen in an oxygen-free environment. utulsa.edu In field applications, injecting solutions containing sodium sulfite (B76179) has been shown to successfully establish these anaerobic conditions, leading to significant reductions in chlorinated solvent concentrations. utulsa.edu
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Sodium Disulfite (Sodium Metabisulfite) | Na₂S₂O₅ |
| Sodium Bisulfite (Sodium Hydrogen Sulfite) | NaHSO₃ |
| Sulfur Dioxide | SO₂ |
| Sodium Sulfate | Na₂SO₄ |
| Sulfuric Acid | H₂SO₄ |
| Hydrochloric Acid | HCl |
| Hypochlorous Acid | HOCl |
| Sodium Sulfide (B99878) | Na₂S |
| Chromium Hydroxide | Cr(OH)₃ |
| Lead | Pb |
| Zinc | Zn |
| Tetrachloroethene (PCE) | C₂Cl₄ |
| Trichloroethene (TCE) | C₂HCl₃ |
Alkalinity Control and pH Regulation in Industrial Water Systems
Maintaining the appropriate pH and alkalinity in industrial water systems, such as boilers and cooling towers, is critical to prevent corrosion and scale formation, which can lead to equipment failure and reduced efficiency. go2eti.com Sodium disulfite and its related compounds, like sodium bisulfite, are utilized for pH adjustment and alkalinity control.
In industrial boiler systems, controlling the pH is a major method for preventing corrosion. watertechnologies.com While substances like caustic soda (sodium hydroxide) are used to raise pH, sodium bisulfite can be added to lower a pH that is too high. cedengineering.com The desired pH range in boiler systems is typically between 9.5 and 11.5 to protect metal components from degradation. go2eti.com
Sodium sulfite, a related compound, is commonly used to scavenge dissolved oxygen, a primary contributor to corrosion in boiler systems. watertechnologies.comionexchangeglobal.com This process also has an indirect effect on the water's chemistry. For effective corrosion and deposit control in many systems, maintaining proper pH and alkalinity levels is essential. watertechnologies.com For instance, in some systems, a P-alkalinity of 200-400 ppm is maintained to effectively control the pH. watertechnologies.com
Table 1: Typical pH and Sulfite Levels in Industrial Water Systems
| Parameter | Recommended Range | Purpose |
|---|---|---|
| pH | 9.0 - 10.0 | Corrosion prevention |
| Sulfite (as SO₃) | 50 - 100 ppm | Oxygen scavenging |
This table is interactive. You can sort and filter the data.
Data sourced from CEDengineering.com cedengineering.com
Soil and Groundwater Remediation Strategies
Sodium disulfite and similar sulfur-based reducing agents are employed in the remediation of soil and groundwater contaminated with heavy metals, particularly hexavalent chromium (Cr(VI)). epa.govresearchgate.net Cr(VI) is highly toxic and mobile in soil and groundwater, posing a significant environmental risk. epa.gov Remediation strategies often focus on the chemical reduction of Cr(VI) to the less toxic and less mobile trivalent chromium (Cr(III)). epa.gov
In-situ chemical reduction is a common remediation approach where a reducing agent is injected directly into the contaminated subsurface. researchgate.net Sodium disulfite, along with other reductants like sodium dithionite (B78146) and ferrous sulfate, has proven effective in this application. researchgate.netnih.gov For the reduction of Cr(VI) to occur, the presence of substances like iron sulfides can act as a catalyst, though the reaction rate may be slow. epa.gov
Field studies have demonstrated the effectiveness of these methods. For example, a study on a historically industrial site in Shanghai, China, found that applying sodium metabisulfite (a form of sodium disulfite) to groundwater was effective in removing total chromium when the mass ratio was not less than 3 g/L and the pH was adjusted to 9 or higher with quick lime. nih.gov Another study showed that injecting sodium dithionite into the ground successfully removed Cr(VI), although a rebound in Cr(VI) levels was observed after the injections stopped, indicating the complexity of subsurface geochemistry. researchgate.net
The effectiveness of the remediation is dependent on various site-specific factors, including the geochemical environment and the presence of other substances in the soil and groundwater. epa.gov
Table 2: Remediation Findings for Hexavalent Chromium (Cr(VI))
| Contaminant | Remediation Agent | Key Parameter | Result |
|---|---|---|---|
| Cr(VI) in Soil | Sodium hydrosulfite + Ferrous sulfate | 3% + 6% mass content | Remediation goal achieved |
| Total Chromium in Groundwater | Sodium metabisulfite + Quick lime | ≥ 3 g/L and pH ≥ 9 | Effective removal |
This table is interactive. You can sort and filter the data.
Data sourced from a case study on a contaminated site in Shanghai, China. nih.gov
Interaction with Organic Pollutants through Chelation and Complexation
While sodium disulfite's primary role in remediation is as a reducing agent, the broader concepts of chelation and complexation are central to understanding the fate and transport of pollutants in the environment. Chelation is a specific type of bonding where a molecule, known as a chelating agent, forms multiple bonds with a single central metal ion, creating a stable, ring-like structure called a chelate. wikipedia.org This process can mobilize metal ions in the soil, affecting their availability to plants and microorganisms. wikipedia.org
Chelating agents are organic or inorganic compounds that can bind with metal ions, preventing them from precipitating as insoluble salts. herograespeciales.com This is crucial in both environmental remediation and agriculture. In the context of remediation, chelating agents can be used to extract toxic metals from soil by forming water-soluble complexes that can then be flushed out. researchgate.net
The stability of these metal complexes is influenced by factors such as the properties of the metal and the chelating agent, as well as the pH of the environment. nih.gov Most chelating agents are less stable at low pH, while high pH can cause metals to form insoluble hydroxides, making them less available for chelation. nih.gov
While sodium disulfite itself is not a primary chelating agent, its application in remediation can influence the soil and groundwater chemistry (e.g., by altering pH), which in turn affects the natural chelation and complexation processes occurring with organic matter and other soil constituents. epa.govresearchgate.net Organic compounds in the soil, such as humic and fulvic acids, are natural chelators that play a significant role in the mobility and bioavailability of metals. wikipedia.orgresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Sodium disulfite |
| Sodium bisulfite |
| Sodium sulfite |
| Sodium hydroxide (Caustic soda) |
| Hexavalent chromium (Cr(VI)) |
| Trivalent chromium (Cr(III)) |
| Sodium dithionite |
| Ferrous sulfate |
| Iron sulfides |
| Quick lime |
| Humic acid |
Industrial Chemical Processes and Principles
Chemical Pulping and Paper Manufacturing
The pulp and paper industry is a primary consumer of sodium disulfite. cargohandbook.comrxmarine.comchemeurope.comthermofisher.kr It plays a crucial role in several stages of paper production, from the initial separation of wood fibers to the final finishing of the paper product.
Lignin (B12514952) Degradation and Cellulose (B213188) Fiber Separation Mechanisms
In the sulfite (B76179) pulping process, wood chips are treated with solutions containing sulfite and bisulfite ions to separate the cellulose fibers from lignin. wikipedia.orgworldpapermill.com Lignin is a complex polymer that binds cellulose fibers together in wood, and its removal is essential for producing high-quality paper. lignincorp.com The sulfite process, which can use various bases including sodium, works by cleaving the ether bonds within the lignin structure. wikipedia.orgsdlookchem.com This process converts the lignin into soluble lignosulfonates, which can then be washed away from the cellulose fibers. wikipedia.orglignincorp.com
The sulfite process is conducted under acidic conditions (pH 1.5 to 5) at temperatures ranging from 130 to 160°C for 4 to 14 hours. wikipedia.org The chemical reactions involved in delignification create resonance-stabilized carbocations from the lignin, which then react with bisulfite ions (HSO₃⁻) to form sulfonates. wikipedia.org While effective at delignification, the acidic nature of the sulfite process can lead to some hydrolysis of cellulose, resulting in pulp fibers that are not as strong as those produced by the alkaline Kraft process. wikipedia.org However, sulfite pulping is particularly well-suited for producing specialty papers and dissolving pulp, which is a raw material for products like rayon and cellophane. wikipedia.org
Bleaching and Brightening Agents in Mechanical Pulp Treatment
Mechanical pulps, which have a much higher lignin content than chemical pulps (around 40% compared to less than 5%), require a different bleaching approach. wikipedia.org The goal is not to remove the lignin but to decolorize it by targeting the chromophores, which are the color-causing groups within the lignin structure. wikipedia.orghydrite.com Sodium disulfite, in the form of sodium dithionite (B78146) (also known as sodium hydrosulfite), acts as a reductive bleaching agent. wikipedia.org
Unlike oxidizing agents like hydrogen peroxide, dithionite reduces the chromophores, which brightens the pulp. wikipedia.org For this process to be efficient, exposure to oxygen must be minimized as dithionite readily reacts with it. wikipedia.org Sodium disulfite is also used to adjust the pH to around 5 after bleaching with hydrogen peroxide, and it can be used in a pretreatment step to improve the effectiveness of subsequent bleaching stages. cellulosechemtechnol.ro
Dechlorination and Peroxide Elimination in Pulp Processing
Sodium disulfite and other bisulfite salts are used as "antichlors" to neutralize and remove residual chlorine or hypochlorite (B82951) after the bleaching stages. hydrite.com This dechlorination step is important for paper quality and for reducing the environmental impact of chlorinated compounds. hydrite.com Similarly, sodium disulfite is used to eliminate any remaining hydrogen peroxide from the pulp. hydrite.com The process involves adding the bisulfite solution to the pulp slurry to ensure complete reaction with the residual bleaching agents. hydrite.comepa.gov
Applications in the Textile Industry: Bleaching and Desulfurizing Agents
In the textile industry, sodium disulfite is utilized for its reducing properties as a bleaching, desulfurizing, and dechlorinating agent. cargohandbook.comchemeurope.comatamanchemicals.com It is effective in removing color impurities from fabrics, which helps to achieve a uniform whiteness and prepares the material for dyeing and finishing processes. yantaisodium.com As a dechlorinating agent, it neutralizes any residual chlorine in the water used for processing, which is crucial for consistent dyeing results. yantaisodium.com
Role in the Photographic Process: Oxidation Protection and Fixer Removal
Sodium disulfite plays a dual role in traditional black-and-white photographic processing. cargohandbook.comrxmarine.comchemeurope.comwikipedia.org
Oxidation Protection: It is a key component of the developer solution, where it acts as a preservative. wikipedia.orgebsco.com Developing agents, such as metol (B52040) and hydroquinone, are susceptible to oxidation by air, which can reduce their effectiveness and lead to undesirable staining on the photographic material. wikipedia.orgebsco.com Sodium sulfite protects these agents from oxidation, ensuring the developer remains active and clear. wikipedia.orgsprawls.org It also facilitates the regeneration of metol by hydroquinone. wikipedia.org
Fixer Removal: In the fixing stage, a solution of sodium thiosulfate (B1220275) (hypo) is used to remove unexposed silver halides from the film or paper, making the image permanent. sprawls.orghiseachem.comuh.edu However, residual hypo left in the emulsion can cause the image to fade and stain over time. sprawls.org Sodium sulfite is used in a washing aid solution, often called a "hypo clearing agent," to facilitate the removal of the fixer from the photographic emulsion. cargohandbook.comrxmarine.comchemeurope.com In the fixing bath itself, sodium sulfite also acts as a preservative, preventing the breakdown of sodium thiosulfate by any acidic stop bath carried over. uh.edu
Tanning Industry: Chemical Treatment of Leather
Sodium disulfite is employed in the leather tanning industry, where it contributes to the chemical treatment of hides. rxmarine.comwikipedia.org It is used for the sulfitization of tanning extracts. cargohandbook.comchemeurope.com In chrome tanning, maintaining a specific pH is crucial for the quality of the leather, and sodium metabisulfite (B1197395) can be used to help regulate the pH. yantaisodium.comquimidroga.com Its reducing properties also help to prevent the oxidation of chrome tanning agents, ensuring a higher quality final product. yantaisodium.com Furthermore, it aids in the removal of excess chromium from the leather after tanning, which improves the appearance and reduces the environmental impact of the wastewater. yantaisodium.com
Chemical Synthesis of Organic Compounds
Sodium disulfite serves as a key reagent in the synthesis of various organic compounds, leveraging its chemical properties to facilitate specific reactions.
Sulfonation and Sulfomethylation Reagents
Sodium disulfite is utilized as a reagent in sulfonation and sulfomethylation reactions. archemco.comwikipedia.orgcargohandbook.com In sulfomethylation, it acts as the sulfonic acid group provider. mdpi.com The process typically involves the reaction of sodium disulfite with formaldehyde (B43269) to create a sodium sulfonate methyl derivative. This derivative then undergoes electrophilic substitution at the ortho position of an aromatic ring, such as in lignin, to introduce a sulfomethyl group. mdpi.com This modification enhances the properties of the target molecule, for instance, by increasing its solubility or reactivity for further chemical transformations.
Production of Hydroxylamine (B1172632) Hydrochloride and Hydroxyvanillin
The chemical industry employs sodium disulfite in the production of hydroxylamine hydrochloride and hydroxyvanillin. prosperchem.cnberganochem.comsurechemical.com In the synthesis of hydroxylamine hydrochloride, sodium nitrite (B80452) reacts with sodium disulfite in an aqueous solution. chembk.comchemicalbook.com This mixture is then acidified, and acetone (B3395972) is introduced to form acetone oxime, which is subsequently hydrolyzed with hydrochloric acid to yield hydroxylamine hydrochloride. chembk.comchemicalbook.com This compound is a vital intermediate in the pharmaceutical and dye industries. chemicalbook.comzhishangchemical.com Similarly, sodium disulfite is a necessary component in the chemical pathway to produce hydroxyvanillin, a compound used in various industrial applications. berganochem.comberganochem.comsdnewsource.com
Flue Gas Desulfurization Technologies (e.g., Wellman–Lord Process)
The Wellman-Lord process is a notable regenerable flue gas desulfurization (FGD) technology that utilizes a sodium sulfite solution to remove sulfur dioxide (SO₂) from industrial emissions. wikipedia.orgosti.gov In this process, the flue gas containing SO₂ is passed through an absorber where it reacts with the sodium sulfite solution to form sodium bisulfite. wikipedia.orgresearchgate.netepa.gov
The key chemical reaction in the absorber is: SO₂ + Na₂SO₃ + H₂O → 2NaHSO₃ epa.gov
The resulting sodium bisulfite solution is then heated in an evaporator or crystallizer, which reverses the absorption reaction. wikipedia.orgepa.gov This regeneration step releases a concentrated stream of SO₂ and reforms the sodium sulfite, which is then recycled back into the absorber. wikipedia.orguctm.edu The captured SO₂ can be further processed to produce valuable byproducts like sulfuric acid or elemental sulfur. wikipedia.orgresearchgate.net
Industrial Enzyme Deactivation and Preservation Methodologies (chemical principles)
Sodium disulfite's ability to inhibit microbial growth and act as an antioxidant makes it an effective agent for deactivating and preserving industrial enzymes. crecompany.comannexechem.com When dissolved in water, it releases sulfite and bisulfite ions that can disrupt the normal cellular functions of microorganisms like bacteria, yeast, and mold. crecompany.com These ions can penetrate microbial cell membranes and interfere with essential metabolic pathways by inhibiting key enzymes necessary for energy production. crecompany.com
Furthermore, sodium disulfite can react with and damage the DNA and other macromolecules within the microbial cells, halting their growth and proliferation. crecompany.com Its antioxidant properties also play a crucial role by neutralizing free radicals that can cause oxidative damage to enzymes, thereby preserving their stability and activity. crecompany.com In some applications, sodium disulfite can prevent enzyme deactivation by sequestering aldehydes, which can be inhibitory, by forming a corresponding bisulfite adduct. almacgroup.com The inactivation of some enzymes, like papain, by bisulfite is oxygen-dependent and involves the modification or oxidation of the enzyme's essential sulfhydryl group. jst.go.jp
Application in Membrane Science: Pickling Agent for Reverse Osmosis and Nanofiltration Membranes
Sodium disulfite is widely used as a pickling agent for the preservation of high-pressure reverse osmosis (RO) and nanofiltration membranes during periods of storage or inactivity. bdsgroupchemicals.comwikipedia.orgdesaltek.com.au The "pickling" process involves treating the membranes with a sodium disulfite solution to prevent microbial growth, such as fungi and aerobic bacteria, on the membrane surface. desaltek.com.aurainmandesal.com If left untreated, these microorganisms can cause biofouling, which can damage the membranes and impair their performance. rainmandesal.com The antimicrobial properties of sodium disulfite effectively inhibit this growth, ensuring the longevity and reliability of the membrane systems. desaltek.com.aurainmandesal.com
Utilization as a Coagulant in Rubber Processing
In the rubber industry, sodium disulfite is used as a coagulant in the processing of latex. prosperchem.cnberganochem.comcrecompany.com It is often added during the coagulation process to obtain clear, almost white rubber by preventing oxidation. amelica.org While acids like formic or acetic acid are typically used to coagulate latex by neutralizing the charges on the rubber particles, sodium disulfite can be used to control the process and the properties of the final product. amelica.org It can also act as a mild alkali and anticoagulant for short-term preservation of natural rubber latex before the main preservation system is applied. ikm.org.my Some methods utilize a delayed-action coagulant composition that includes an addition product of an aldehyde and sodium bisulfite, along with hydrogen peroxide. google.com
Q & A
Q. What are the common laboratory applications of sodium disulphite in chemical research, and how are they methodologically implemented?
this compound (Na₂S₂O₅) is primarily used as a reducing agent in organic synthesis and polymer chemistry. For example, in keratin extraction from human hair, it breaks disulfide bonds via reduction. Methodologically, this requires preparing 0.1M solutions, maintaining reaction temperatures at 50–60°C for 2–4 hours, and validating bond cleavage using FTIR spectroscopy. In anaerobic studies, it acts as an oxygen scavenger, necessitating sealed vessels and dissolved oxygen probes to monitor conditions .
Q. What standardized methods exist for synthesizing high-purity this compound in laboratory settings?
Synthesis typically involves saturating sodium hydroxide solutions with sulfur dioxide gas, followed by crystallization. Critical parameters include maintaining pH 4.5–5.0 during gas infusion and using inert atmospheres to prevent oxidation. Purity is verified via titration (iodometric) and X-ray diffraction (XRD) to confirm crystalline structure. Contaminants like sulfates are minimized by repeated recrystallization in deoxygenated water .
Q. Which analytical techniques are most reliable for quantifying this compound concentrations in complex matrices?
Iodometric titration is the gold standard, relying on the stoichiometric reaction between Na₂S₂O₅ and iodine. For trace analysis, HPLC with UV detection (260 nm) or ion chromatography with conductivity detection offers higher sensitivity. Researchers must calibrate instruments using freshly prepared standards to avoid errors from atmospheric oxidation .
Q. How does this compound function as a reducing agent in redox reactions, and what experimental controls are essential?
It donates sulfite ions (SO₃²⁻), reducing agents like quinones or metal oxides. Reactions require inert atmospheres (e.g., nitrogen gloveboxes) to prevent re-oxidation. Controls include blank reactions without Na₂S₂O₅ and parallel experiments with alternative reductants (e.g., ascorbic acid) to confirm specificity. Redox potentials should be monitored using platinum electrodes .
Q. What protocols ensure safe storage and handling of this compound to maintain its stability in research environments?
Store in airtight, opaque containers under nitrogen at 4°C. Regularly test moisture content (Karl Fischer titration) and discard batches showing >5% weight gain (indicating oxidation). Handle in fume hoods to avoid inhalation of SO₂ gas, which forms upon decomposition .
Advanced Research Questions
Q. How can researchers design experiments to investigate the pH-dependent stability of this compound in aqueous solutions?
Prepare buffered solutions (pH 3–9) with 0.1M Na₂S₂O₅ and incubate at 25°C/37°C. Sample aliquots at 0, 24, 48, and 72 hours, quantifying residual Na₂S₂O₅ via HPLC. Include EDTA (1mM) to chelate metal ions that catalyze degradation. Kinetic modeling (e.g., Arrhenius plots) identifies activation energies for decomposition .
Q. What mechanistic insights explain this compound’s interaction with biological macromolecules like proteins or DNA?
In protein studies, Na₂S₂O₅ reduces disulfide bonds, altering tertiary structures. Use circular dichroism (CD) spectroscopy to track conformational changes. For DNA, its sulfonation of cytosine residues can be detected via bisulfite sequencing. Control experiments should compare effects with other sulfites and include antioxidant buffers (e.g., TCEP) to isolate mechanisms .
Q. What methodological approaches are recommended to resolve contradictory findings in studies examining this compound’s reactivity with carbonyl compounds?
Discrepancies often arise from solvent polarity or trace metal contaminants. Replicate reactions in anhydrous ethanol vs. aqueous buffers, and add EDTA to suppress catalysis. Use NMR (e.g., ¹³C) to identify intermediates like sulfonated adducts. Computational modeling (DFT) can predict reaction pathways, while meta-analyses should standardize reporting of solvent purity and temperature .
Q. How can researchers assess the environmental impact of this compound in aqueous ecosystems through controlled experiments?
Conduct microcosm studies with freshwater samples spiked with Na₂S₂O₅ (0.1–10 mg/L). Measure dissolved oxygen (DO) depletion rates, microbial diversity (16S rRNA sequencing), and SO₄²⁻ accumulation via ion chromatography. Compare with untreated controls and reference ecotoxicological thresholds from regulatory databases .
Q. What computational strategies are effective for modeling this compound’s behavior in complex reaction systems?
Molecular dynamics (MD) simulations with force fields like OPLS-AA can predict solvation dynamics in water-ethanol mixtures. Quantum mechanics (QM) calculations (e.g., Gaussian) model redox potentials and transition states. Validate predictions with experimental kinetic data and sensitivity analyses to identify dominant variables (e.g., pH, ionic strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
